molecular formula C8H6F3N5 B1479531 5-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 2098069-68-0

5-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1479531
CAS RN: 2098069-68-0
M. Wt: 229.16 g/mol
InChI Key: CCZAXNSDPKRTOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The resulting triazoles were thoroughly characterized using different spectral techniques .


Molecular Structure Analysis

Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are typically Cu(I) catalyzed [3 + 2] dipolar cycloadditions . These reactions are often used in the synthesis of triazole hybrids, which have shown notable therapeutic importance .

Scientific Research Applications

Chemical Synthesis and Structure Determination The chemical compound 5-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole is part of a broader class of trifluoromethylazoles that have been synthesized and characterized for various scientific purposes. These compounds, including their isomers and derivatives, have been synthesized through various chemical reactions. For instance, the synthesis of 3-(3-trifluoromethyl-1H-pyrazol-4-yl)propanol and 2-(3-trifluoromethyl-1H-pyrazol-4-yl)ethanol was achieved through trifluoroacetylation followed by treatment with hydrazine. This process was part of a study to determine the pKa values of acidic and basic trifluoromethyl heterocycles using 19F NMR spectroscopy, highlighting the chemical's potential use in measuring pH in biological media (Jones et al., 1996).

Antimicrobial Applications Some derivatives of the trifluoromethyl pyrazoles, including 5-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole, have been studied for their antimicrobial properties. For instance, a study on the synthesis of 3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines demonstrated significant inhibition of bacterial and fungal growth, showcasing the antimicrobial potential of these compounds (Rao et al., 2023). Similarly, a study on the synthesis and biological evaluation of molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles, synthesized using a one-pot four-component reaction, revealed in vitro antibacterial and antifungal activities against various strains, indicating the relevance of these compounds in antimicrobial research (Sindhu et al., 2016).

Antioxidant and Cytotoxic Applications Compounds structurally related to 5-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole have also been evaluated for their antioxidant activities. For example, compounds derived from E-1-(4-aryl-1H-pyrazol-3-yl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one, synthesized using ultrasonication methods, displayed pronounced antioxidant activity, suggesting the potential utility of these compounds in antioxidative stress research (Nagarjuna et al., 2018).

properties

IUPAC Name

5-(azidomethyl)-1-prop-2-ynyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N5/c1-2-3-16-6(5-13-15-12)4-7(14-16)8(9,10)11/h1,4H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZAXNSDPKRTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=CC(=N1)C(F)(F)F)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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